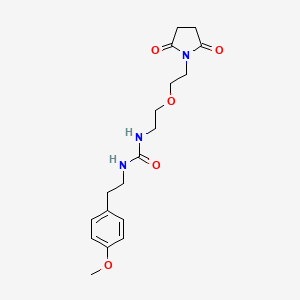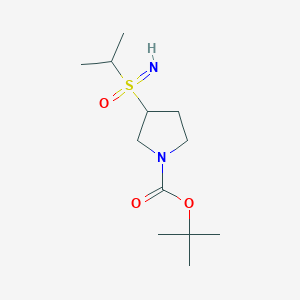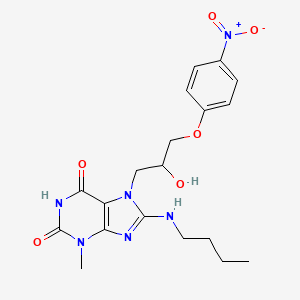![molecular formula C13H10F2O2 B2387953 1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one CAS No. 141602-20-2](/img/structure/B2387953.png)
1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one
Vue d'ensemble
Description
“1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one” is a chemical compound with the molecular formula C13H10F2O2 . It is produced by Enamine Ltd . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one” is characterized by the presence of a naphthalene ring substituted with a difluoromethoxy group and an ethanone group . The molecular weight of this compound is 236.22 .Applications De Recherche Scientifique
Fluorescent Probes and Imaging Agents
1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one can serve as a fluorescent probe due to its inherent fluorescence properties. Researchers use it to label specific cellular structures or molecules for visualization under fluorescence microscopy. Its absorption and emission spectra allow for precise imaging, making it valuable in biological and medical research .
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASLUQRKYFRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)
![2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2387872.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2387873.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)

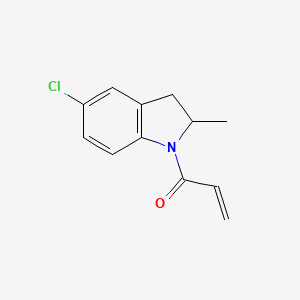
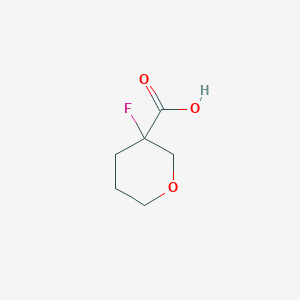

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2387882.png)

![1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2387885.png)
